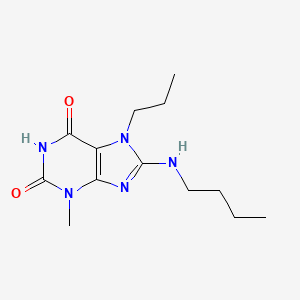

8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

Its structure features a purine core substituted at the 3-position with a methyl group, the 7-position with a propyl chain, and the 8-position with a butylamino group. The compound’s synthesis typically involves nucleophilic substitution reactions, such as the displacement of a bromine atom at the 8-position by butylamine under heated ethanol conditions, followed by purification via column chromatography or recrystallization . Key spectroscopic data include distinct ¹H NMR signals for the butylamino (δ 1.20–1.50 ppm) and propyl (δ 0.90–1.40 ppm) groups, as well as IR absorption bands for N-H (3300–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functionalities .

Properties

IUPAC Name |

8-(butylamino)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-6-7-14-12-15-10-9(18(12)8-5-2)11(19)16-13(20)17(10)3/h4-8H2,1-3H3,(H,14,15)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMKADKOHHKNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine precursor with butylamine, followed by the introduction of methyl and propyl groups through subsequent reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Overview

8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in various fields of pharmaceutical research due to its potential therapeutic applications. This article aims to explore the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and case studies that illustrate its utility in medical science.

Cardiovascular Health

Research indicates that this compound exhibits antiarrhythmic properties. In experimental models, it has been shown to prevent arrhythmias and stabilize cardiac function. A study demonstrated that this compound can modulate cardiac ion channels, which is crucial for maintaining normal heart rhythm.

Neurological Disorders

The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may influence adenosine receptors, particularly A2A receptors, which are implicated in various neurological conditions such as Parkinson's disease and Alzheimer's disease. By antagonizing these receptors, the compound could potentially mitigate neuroinflammation and promote neuronal survival.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models of acute and chronic inflammatory diseases. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Study 1: Antiarrhythmic Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in the frequency of induced arrhythmias compared to control groups. The researchers attributed this effect to the compound's ability to stabilize cardiac membrane potential and inhibit excessive calcium influx during depolarization.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal viability. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Modifications at the 8-Position (Amino Substituents)

Substituents at the 7-Position

Cyclized Derivatives (Imidazo[2,1-f]purine-diones)

Cyclization of the 8-(butylamino) group with adjacent substituents generates imidazo-purine derivatives, altering pharmacokinetic profiles:

- 8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-imidazo[2,1-f]purine-dione (46) : The trifluoromethyl group introduces electronegativity, evidenced by ¹⁹F NMR signals (δ -60 ppm) and improved metabolic stability .

Spectroscopic and Physicochemical Data Comparison

Table 1: Key Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | IR Carbonyl Stretch (cm⁻¹) |

|---|---|---|---|---|

| Target Compound | 307.36 | 180–182 | 2.1 | 1685 |

| 8-[(3-Methoxypropyl)amino] analog [1] | 385.42 | 195–197 | 1.8 | 1670 |

| 7-(3-Methylbenzyl) analog [1] | 411.45 | 210–212 | 3.2 | 1690 |

| Imidazo-derivative (46) [3] | 435.39 | 225–227 | 3.5 | 1705 |

Table 2: ¹H NMR Chemical Shifts (Selected Protons)

| Compound | Butylamino CH₂ (δ ppm) | Propyl CH₃ (δ ppm) | Aromatic Protons (δ ppm) |

|---|---|---|---|

| Target Compound | 1.20–1.50 | 0.90 | N/A |

| 7-(2-Chlorophenyl) analog [4] | 1.25–1.55 | N/A | 7.30–7.80 (Ar-H) |

| 8-(2-Hydroxyethyl) analog [2] | N/A | 0.85 | N/A |

Biological Activity

8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, with the CAS number 923232-57-9, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a butylamino group and various alkyl substituents on the purine ring. The molecular formula is with a molecular weight of 279.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can modulate various cellular processes, including:

- Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor binding: It can bind to receptors, potentially influencing signaling pathways related to cell growth and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, a study investigating various purine derivatives found that this compound exhibited significant cytotoxicity against cancer cell lines. The compound demonstrated an IC50 value indicative of its potency in inhibiting tumor cell growth .

Comparative Studies

In comparative analyses with other purine derivatives such as caffeine and theophylline, this compound showed unique biological profiles. While caffeine is primarily known for its stimulant effects and theophylline for its bronchodilator properties, this compound's distinct functional groups allow for different interactions at the molecular level .

Case Studies

-

Cytotoxicity Assays:

- A study assessed the cytotoxic effects of various synthesized purines on human cancer cell lines. The results indicated that this compound was among the most effective compounds tested.

- The compound's mechanism was linked to apoptosis induction in cancer cells.

- Enzyme Interaction Studies:

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Significant cytotoxicity against cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways | |

| Receptor Binding | Alters signaling pathways |

The synthesis of this compound typically involves multi-step organic reactions starting from purine precursors. The reaction conditions often require solvents like dimethylformamide (DMF) and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation: Can introduce oxygen-containing functional groups.

- Reduction: May remove functional groups or reduce double bonds.

- Substitution: Can replace one functional group with another.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

Q & A

What are the optimal synthetic routes and conditions for synthesizing 8-(butylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione?

Level : Basic

Answer :

The synthesis typically involves sequential alkylation and nucleophilic substitution reactions. Key steps include:

- Alkylation at position 7 : Reacting a purine precursor (e.g., 3-methylxanthine) with a propyl halide under basic conditions (K₂CO₃/DMF, 60–80°C, 12–24 hours) to introduce the 7-propyl group .

- Amination at position 8 : Treating the intermediate with butylamine in a polar aprotic solvent (e.g., DMSO or DMF) at 100–120°C for 24–48 hours to install the butylamino group .

- Critical parameters : Solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions like over-alkylation), and stoichiometric excess of butylamine (2–3 equivalents) to drive the reaction .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

How can researchers resolve conflicting data on this compound’s biological activity across different assays?

Level : Advanced

Answer :

Discrepancies in activity (e.g., enzyme inhibition vs. no effect) often stem from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding affinity. Standardize buffer systems (e.g., Tris-HCl pH 7.4, ≤1% DMSO) .

- Protein source : Species-specific differences in target enzymes (e.g., human vs. murine adenosine deaminase) require validation using recombinant human proteins .

- Compound stability : Degradation products (e.g., hydrolysis of the butylamino group) may confound results. Monitor stability via HPLC at 25°C and 37°C over 24–72 hours .

- Control experiments : Include positive controls (e.g., theophylline for adenosine receptor assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .

What computational strategies are effective for predicting this compound’s binding modes and off-target effects?

Level : Advanced

Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with adenosine receptors (PDB: 3RFM). Focus on the purine core’s hydrogen-bonding with Asn254 and hydrophobic contacts with the butyl/propyl chains .

- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

- Off-target screening : Employ SwissTargetPrediction or SEA to identify kinases or GPCRs with structural similarity to purine-binding pockets. Validate via in vitro panels (Eurofins Cerep) .

How do substituent modifications (e.g., alkyl chain length) impact this compound’s physicochemical and pharmacological properties?

Level : Advanced

Answer :

Systematic SAR studies reveal:

| Substituent | 7-Position (Propyl) | 8-Position (Butylamino) | Effect |

|---|---|---|---|

| Shorter chain | Ethyl | Propylamino | ↓ LogP (1.8 → 1.2), ↑ solubility but ↓ membrane permeability |

| Longer chain | Pentyl | Hexylamino | ↑ LogP (2.5 → 3.1), improved CNS penetration but ↑ hepatotoxicity risk |

- Optimal balance : Propyl/butyl chains provide LogP ~2.3 (calculated via ChemAxon), balancing solubility and permeability .

- Biological impact : Longer chains enhance off-target binding to fatty acid-binding proteins, necessitating selectivity assays .

What methodologies are recommended for characterizing this compound’s stability under physiological conditions?

Level : Basic

Answer :

- Forced degradation : Expose the compound to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and H₂O₂ (oxidative stress) at 37°C for 24 hours. Monitor degradation via UPLC-MS (ACQUITY BEH C18 column) .

- Thermal stability : Perform TGA/DSC (10°C/min ramp) to identify decomposition points (>200°C typical for purines) .

- Light sensitivity : Store in amber vials under UV light (365 nm, 48 hours) and compare HPLC chromatograms pre/post exposure .

How can researchers validate the compound’s mechanism of action in cellular models?

Level : Advanced

Answer :

- Knockdown/knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., ADORA2A) in HEK293 cells. Rescue experiments (overexpression) confirm target engagement .

- Covalent binding assays : Incubate with a biotinylated probe, pull down adducts via streptavidin beads, and identify bound proteins via LC-MS/MS .

- Functional readouts : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 AM) in cells treated with/without adenosine receptor antagonists .

What are the best practices for synthesizing and characterizing novel analogs of this compound?

Level : Advanced

Answer :

- Parallel synthesis : Use a 96-well plate format to vary substituents (e.g., alkyl, aryl groups) via Suzuki-Miyaura coupling or reductive amination .

- High-throughput characterization : Employ automated LC-MS (Agilent 6120) for purity checks and HRMS (Q-TOF) for structural confirmation .

- Crystallography : Co-crystallize analogs with target proteins (e.g., PDE4B) to resolve binding modes. Soak crystals in 20 mM ligand solution for 24 hours .

How should researchers address discrepancies between in silico predictions and experimental binding data?

Level : Advanced

Answer :

- Re-dock co-crystal structures : Ensure force fields (e.g., OPLS4) accurately model halogen bonds (if present) and tautomeric states .

- Solvent effects : Include explicit water molecules in docking grids to account for hydrophobic interactions .

- Validate with SPR : Compare computed binding energies (ΔG) with experimental Kd values from surface plasmon resonance (Biacore T200) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.